Azaleucine

Description

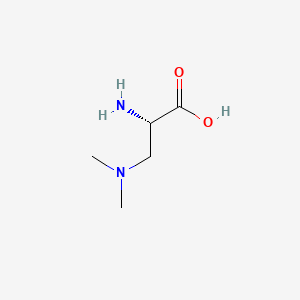

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZRWUUMKVVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-36-5, 28024-66-0 | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC192639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Azaleucine As a Leucine Analog: Foundations for Biochemical Research

Conceptualization as an Inhibitory Leucine (B10760876) Analog in Biological Systems

Azaleucine is recognized as an inhibitory analog of leucine, meaning it mimics leucine's structure but interferes with its metabolic functions. nih.gov This inhibitory effect has been demonstrated in various biological systems, most notably in microorganisms.

Early studies, such as those on Salmonella typhimurium, established this role clearly. When DL-4-azaleucine was introduced to exponentially growing cells of this bacterium, it resulted in an immediate and abrupt halt of cell growth, a period of stasis lasting between four to eight hours. nih.govnih.gov This growth inhibition could be effectively reversed by the addition of leucine to the culture, confirming that this compound's activity is directly competitive with leucine. nih.govnih.gov This competitive relationship is a hallmark of an inhibitory analog, where the analog vies for the same enzymatic or transport systems as the natural metabolite.

The core of its inhibitory action lies in its ability to be mistaken for leucine by cellular machinery, leading to the disruption of normal biochemical pathways. This mimicry allows it to serve as a tool for researchers to probe the intricacies of leucine metabolism and the consequences of its disruption.

Antimetabolite Properties and Mechanistic Overviews

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme. nih.gov this compound functions as a classic antimetabolite by disrupting leucine metabolism through at least two distinct mechanisms. nih.govnih.gov

First, this compound acts as an inhibitor of key enzymes in the leucine biosynthetic pathway. Specifically, it has been shown to inhibit α-isopropylmalate synthase, which is the first enzyme dedicated solely to the production of leucine. nih.govnih.gov By blocking this enzyme, this compound effectively shuts down the cell's ability to synthesize its own leucine, leading to the observed cessation of growth. nih.govnih.gov

Second, in situations where leucine is scarce, this compound can be incorporated directly into proteins in place of leucine. nih.govnih.gov This process, known as lethal synthesis, results in the formation of non-functional or misfolded proteins. The incorporation of this unnatural amino acid into polypeptide chains disrupts protein structure and function, which is highly detrimental to the cell. In studies with leucine-requiring (auxotrophic) strains of Salmonella typhimurium deprived of leucine, the incorporation of this compound into proteins was linked to the death of nearly the entire cell population. nih.govnih.gov

These antimetabolite actions underscore this compound's utility as a research compound for understanding the critical roles of leucine in protein synthesis and metabolic regulation.

Research Findings on this compound in Salmonella typhimurium

| Experimental Observation | Mechanism of Action | Consequence for the Cell |

| Addition of this compound to growing cells. | Competitive inhibition of leucine-dependent pathways. | Abrupt cessation of cell growth. nih.govnih.gov |

| Inhibition of α-isopropylmalate synthase. | Blockade of the first unique step in leucine biosynthesis. | Inability to produce endogenous leucine. nih.govnih.gov |

| Incubation with leucine-starved auxotrophs. | Incorporation of this compound into proteins in place of leucine. | Formation of faulty proteins and widespread cell death. nih.govnih.gov |

| Addition of leucine to this compound-treated cells. | Leucine outcompetes this compound for enzymatic binding sites. | Reversal of growth inhibition. nih.govnih.gov |

Molecular and Enzymatic Mechanisms of Azaleucine Action

Disruption of Protein Biosynthesis Pathways by Azaleucine

This compound interferes with protein synthesis at multiple levels, primarily by targeting the machinery responsible for amino acid incorporation into nascent polypeptide chains.

This compound, particularly 4-azaleucine, functions as a competitive inhibitor of leucyl-tRNA synthetase (LeuRS) nih.govresearchgate.netnih.govpatsnap.com. This enzyme is critical for protein synthesis, as it is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) molecule, forming leucyl-tRNA patsnap.com. This compound competes with leucine for binding to the active site of LeuRS, thereby preventing the proper aminoacylation of tRNA with leucine patsnap.com. While this compound inhibits leucine binding to Escherichia coli LeuRS, it has been observed that it does not proceed to form azaleucyl-adenylate in vitro nih.gov. The effective inhibition of LeuRS by this compound leads to a halt in protein synthesis, which subsequently results in the cessation of cellular growth and division patsnap.com. Research has also identified mutations in genes encoding amino acid transport and LeuRS that confer resistance to this compound, highlighting the direct involvement of these systems in its mechanism of action nih.gov.

A significant aspect of this compound's toxicity is its incorporation into cellular proteins, specifically substituting for leucine residues nih.govresearchgate.netnottingham.ac.ukasm.orgmdpi.com. This misincorporation occurs because this compound mimics leucine, leading to its erroneous integration during protein synthesis researchgate.netnottingham.ac.uk. Such aberrant incorporation can result in the formation of inactive or partially active enzymes, contributing to cellular dysfunction and, in severe cases, cell death nih.govasm.orgmdpi.com. For instance, in leucine auxotrophs starved for leucine, this compound is incorporated into protein, which is accompanied by the death of nearly all cells nih.gov. High levels of this compound incorporation into proteins can ultimately prevent growth nottingham.ac.uk. Studies have shown that amino acid analogs, including this compound, whose extensive incorporation into protein leads to cell death, significantly stimulate protein breakdown compared to analogs that permit relatively normal growth pnas.org.

Perturbations in Primary Metabolic Pathways

Beyond its direct impact on protein synthesis, this compound also disrupts primary metabolic pathways, particularly those involved in amino acid biosynthesis.

This compound has been shown to inhibit α-isopropylmalate synthase (α-IPMS), an enzyme that catalyzes the first committed step in leucine biosynthesis nih.govdntb.gov.uagoogle.com. This enzyme is unique to the leucine biosynthetic pathway, converting α-ketoisovalerate to α-isopropylmalate google.com. α-IPMS is naturally subject to feedback inhibition by L-leucine, a regulatory mechanism to control leucine production google.comtandfonline.com. The inhibition of α-IPMS by this compound disrupts this crucial initial step, thereby impeding the cell's ability to synthesize its own leucine nih.govdntb.gov.uagoogle.com. Mutants resistant to this compound have been identified, which often possess altered α-IPMS enzymes that are less susceptible to inhibition, demonstrating the critical role of this enzyme in this compound's growth-inhibitory effects google.comtandfonline.comresearchgate.net.

Enzymatic Transformations of this compound

While this compound primarily acts as an inhibitor and an analog for incorporation, there is some indication of its enzymatic transformation. The resolution of DL-4-azaleucine has been achieved through the action of hog kidney N-acylamino-acid amidohydrolase (aminoacylase I) on its N-acetyl derivative, suggesting that such enzymes can process this compound asm.org. This indicates a potential pathway for the modification or degradation of this compound within biological systems, although further detailed enzymatic transformation pathways of this compound itself within cells are not extensively described in the provided literature beyond its interaction with synthetases and incorporation into proteins. This compound's transport into cells is mediated by amino acid transport systems, which are themselves protein-based enzymatic processes nih.govasm.orgmdpi.comfrenoy.eunih.gov.

Cellular and Systemic Responses to Azaleucine Exposure

Global Transcriptional and Proteomic Reprogramming

The presence of Azaleucine instigates a comprehensive reprogramming of gene expression and protein profiles within exposed cells, indicative of a cellular stress response.

In prokaryotic organisms, specifically Escherichia coli, this compound has been observed to surprisingly induce the heat shock response. This induction is a critical cellular defense mechanism against various stressors, aiming to protect and repair cellular components. Transcriptional profiling studies, employing techniques such as DNA microarrays and chromosomal grpE::lux operon fusions, have provided detailed insights into this response. Exposure to this compound leads to a widespread upregulation of genes associated with the heat shock response. nih.govnih.gov

The extent of this transcriptional alteration in Escherichia coli is substantial, as summarized in the table below:

| Fold Change in Gene Expression | Number of Genes Elevated |

| >2-fold | 134 |

| >4-fold | 33 |

| >8-fold | 16 |

This data highlights the significant impact of this compound on the gene expression landscape, triggering a robust stress response in the affected prokaryotic cells. nih.gov

While this compound is recognized as a competitive inhibitor of leucyl-tRNA synthetase, thereby interfering with protein translation, its direct effect on ribosomal protein operon expression in Escherichia coli is characterized by a general diminution of abundant biosynthetic transcripts. Studies monitoring the global transcriptional landscape in E. coli following exposure to various translation inhibitors, including 4-Azaleucine, consistently demonstrated a significant reduction in the levels of numerous abundant biosynthetic transcripts. nih.govnih.gov

Broader Impacts on Cellular Metabolism and Regulation

Beyond specific transcriptional changes, this compound exerts broader influences on cellular metabolic processes and intricate regulatory networks.

This compound functions as an antimetabolite, actively interfering with the normal metabolic processes essential for cellular growth and viability in bacteria. Its toxicity is largely attributed to its ability to enter the cell through existing transport systems designed for natural amino acids. In Escherichia coli, this compound is transported by both the branched-chain amino acid transport system (LIV-I system) and the general aromatic amino acid transport system (aroP). nih.govnih.govbiorxiv.org

The structural mimicry of leucine (B10760876) by this compound suggests a potential for interference with crucial amino acid sensing and signaling pathways that are highly sensitive to leucine availability.

Leucine is a pivotal signaling molecule that plays a central role in regulating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. mTORC1 is a master regulator of cell growth and metabolism, integrating various environmental cues, including nutrient availability. While mTORC1 itself does not directly sense leucine, its activation is critically dependent on upstream leucine sensors. mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.org

Two prominent leucine sensors are leucyl-tRNA synthetase (LARS) and Sestrin2. LARS, an enzyme responsible for ligating leucine to its corresponding tRNA (tRNA^Leu), has been identified as a key regulator of leucine-stimulated mTORC1 activation across various organisms, from yeast to mammals. Leucine activates mTORC1 by binding to LARS, which subsequently activates the GTPase-activating protein (GAP) activity of LARS towards RagD, a small GTPase crucial for mTORC1 recruitment to lysosomes. mdpi.comnih.govanimbiosci.org

Similarly, Sestrin2 acts as a cytoplasmic leucine sensor. Upon leucine binding, Sestrin2 undergoes a conformational change that inhibits its interaction with GATOR2, another complex involved in regulating Rag GTPases and, consequently, mTORC1 activation. mdpi.comnih.govanimbiosci.org

The sensitivity of mTORC1 to leucine is profound; deprivation of leucine leads to the suppression of mTORC1 activity. The absence of LARS, for instance, can render mTORC1 unresponsive to leucine, hindering its translocation to the lysosomal surface where activation typically occurs. Given this compound's nature as a leucine analog and its demonstrated ability to interfere with leucine metabolism and transport, its presence could potentially disrupt the precise functioning of these leucine-sensing mechanisms (LARS and Sestrin2). Such interference could lead to dysregulation of the mTORC1 pathway, thereby impacting downstream processes vital for cell growth, protein synthesis, and metabolism. mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.organimbiosci.org

Membrane Transport Systems and Azaleucine Homeostasis

Cellular Efflux and Detoxification Mechanisms for Azaleucine

Cells possess mechanisms to manage and potentially reduce the intracellular accumulation of toxic compounds like this compound. A significant factor in this compound toxicity is its ability to rapidly exchange with intracellular leucine (B10760876) via transport systems like LIV-I, effectively disrupting leucine homeostasis. nih.govasm.orgdntb.gov.uanih.gov

In Bacillus subtilis, an amino acid exporter complex known as AzlCD plays a role in the detoxification of various amino acids, including 4-azaleucine, L-asparagine, and histidine. nih.govresearchgate.net Resistance to 4-azaleucine in azlB mutants of Bacillus subtilis has been attributed to the overexpression of AzlC and AzlD, which are novel hydrophobic proteins involved in branched-chain amino acid transport, suggesting their role in efflux or detoxification. psu.edu These efflux systems are crucial for maintaining cellular amino acid balance and mitigating the detrimental effects of toxic analogues.

Functional Characterization of the AzlCD Bipartite Amino Acid Exporter

The AzlCD complex in Bacillus subtilis is a well-characterized bipartite amino acid exporter that plays a significant role in the detoxification of various amino acids, including the leucine analog 4-azaleucine. This efflux pump is composed of two integral membrane proteins, AzlC and AzlD, which together form a functional unit responsible for the outward movement of specific amino acids from the cell tcdb.orgresearchgate.netwikipedia.org.

Initially identified for its role in conferring resistance to 4-azaleucine upon overexpression, AzlCD has since been shown to export other amino acids, such as histidine and asparagine, highlighting its broad substrate specificity researchgate.netnih.govnih.govasm.orguni-goettingen.deasm.orgnih.gov. This promiscuity is a common feature among amino acid transporters, allowing cells to manage a range of chemically similar or toxic compounds researchgate.netnih.govasm.orgbiorxiv.orgasm.org. The overexpression of AzlC and AzlD, often resulting from mutations in the azlB gene, leads to increased resistance to 4-azaleucine, underscoring their direct involvement in its efflux tcdb.orgpsu.edunih.govasm.orgebi.ac.ukasm.org. Hydropathy profiles suggest that both AzlC and AzlD are integral membrane proteins, consistent with their function as a membrane-bound efflux pump researchgate.net.

The AzlCD system belongs to the Branched Chain Amino Acid Exporter (LIV-E) family, which consists of pairs of integral membrane proteins found across diverse prokaryotic organisms tcdb.orgwikipedia.org. While AzlCD's primary role in B. subtilis might not be solely in branched-chain amino acid homeostasis under normal conditions, its ability to export 4-azaleucine is critical for mitigating the toxicity of this analog wikipedia.org.

Regulatory Networks Governing this compound Export

The export of this compound, primarily mediated by the AzlCD complex, is tightly controlled by specific regulatory networks to ensure cellular homeostasis. In B. subtilis, the expression of the azl operon, which includes the genes encoding AzlC and AzlD, is normally repressed nih.govasm.orguni-goettingen.deasm.orgbiorxiv.org. This repression is crucial because the operon also contains genes for amino acid importers, and uncontrolled expression could lead to imbalances nih.govasm.orgbiorxiv.org.

A key regulator in this network is AzlB, a transcriptional repressor belonging to the Lrp (Leucine-responsive regulatory protein) family uni-goettingen.depsu.edunih.govasm.orgasm.orguni-goettingen.de. Under normal conditions, AzlB binds to the promoter region of the azl operon, preventing its transcription uni-goettingen.de. This maintains the operon in a "silent" state, a characteristic of what are sometimes referred to as "sleeping beauty amino acid exporters" nih.govasm.orgbiorxiv.org.

Resistance to toxic amino acids like 4-azaleucine or histidine often arises from suppressor mutations that inactivate the azlB gene nih.govnih.govasm.orguni-goettingen.deasm.orgnih.gov. The inactivation of AzlB leads to the constitutive overexpression of the azl operon, including the azlCD genes, thereby enhancing the export of these toxic compounds and conferring resistance nih.govnih.govasm.orguni-goettingen.deasm.orgnih.govuni-goettingen.deasm.org. This regulatory mechanism ensures that the AzlCD exporter is only expressed when there is a critical need to deal with intracellular accumulation of toxic amino acids or their analogs nih.govasm.orgasm.orgbiorxiv.org.

Gene Regulatory Proteins Involved in this compound Transport

The intricate balance of this compound within the cell is not only governed by the transporters themselves but also by a sophisticated network of gene regulatory proteins that control the expression of transport operons.

The Role of AzlB (Lrp-like protein) in Branched-Chain Amino Acid Transport Operons (e.g., azlBCDEF)

AzlB is a transcriptional repressor in Bacillus subtilis that plays a pivotal role in regulating the expression of the azlBCDEF operon, which is involved in branched-chain amino acid transport and the export of 4-azaleucine tcdb.orgpsu.edunih.govasm.orgasm.orguni-goettingen.deasm.org. As an Lrp-like protein, AzlB belongs to the AsnC-Lrp family of transcription regulators, a diverse group found in various Eubacteria and Archaea psu.eduasm.orgmdpi.com. Lrp proteins are known as global regulators that influence the transcription of numerous genes, particularly those involved in amino acid metabolism and transport, with their activity often modulated by leucine availability psu.eduasm.orgmdpi.com.

In B. subtilis, AzlB acts as a negative regulator, repressing the expression of the azlBCDEF operon psu.edunih.govasm.orgasm.orguni-goettingen.de. The azlBCDEF operon includes genes such as azlC and azlD (encoding the AzlCD exporter) and brnQ (also known as azlE), which encodes a branched-chain amino acid permease involved in uptake tcdb.orguni-goettingen.deasm.org. Resistance to 4-azaleucine in azlB mutants is directly attributed to the overproduction of AzlC and AzlD, demonstrating the repressor's control over these export components psu.edunih.govasm.orgasm.org.

While Lrp in E. coli is often modulated by leucine, research indicates that the transcriptional regulation by B. subtilis AzlB is generally not affected by the presence of amino acids, suggesting that its repression of the azl operon is a constitutive mechanism that requires mutational inactivation for derepression biorxiv.org. This highlights a distinct regulatory strategy for the azl operon, where its expression is a "last resort" response to severe amino acid stress, triggered by the loss of AzlB's repressive function nih.govasm.orgasm.orgbiorxiv.org.

Transcriptional Regulation of Transport Genes in Response to this compound

The transcriptional regulation of transport genes, particularly those within the azlBCDEF operon, in response to this compound is primarily characterized by the role of the AzlB repressor. As detailed above, AzlB constitutively represses the azl operon biorxiv.orguni-goettingen.de. Therefore, direct induction of these transport genes in response to this compound itself is not the primary mechanism. Instead, the cell's response to this compound toxicity often involves the selection of mutations that inactivate AzlB, thereby leading to the derepression and constitutive expression of the downstream transport genes, including azlCD nih.govnih.govasm.orguni-goettingen.deasm.orgnih.govpsu.edunih.govasm.orgasm.orguni-goettingen.deasm.org.

This mechanism ensures that the AzlCD exporter, capable of expelling 4-azaleucine and other toxic amino acids, is produced at high levels when the cell encounters conditions that necessitate such a detoxification pathway nih.govasm.orguni-goettingen.deasm.org. The observation that azlB inactivation leads to significant overexpression of genes like brnQ (azlE) further supports this model, indicating a broad regulatory influence of AzlB over the entire operon asm.org.

In E. coli, this compound uptake is influenced by both branched-chain amino acid (LIV) transport systems and the general aromatic amino acid transport system (AroP) nih.govumich.edu. Derepression of these transport systems can increase sensitivity to this compound nih.govumich.edu. The Lrp protein in E. coli also regulates branched-chain amino acid transport genes, and its activity can be modulated by leucine mdpi.comdntb.gov.ua. Mutations affecting Lrp's ability to bind DNA or respond to leucine can alter the expression of these transport systems dntb.gov.ua. This suggests a more direct, leucine-modulated transcriptional control in E. coli compared to the constitutive repression by AzlB in B. subtilis that requires a loss-of-function mutation for derepression in response to this compound stress.

Mechanisms of Microbial Resistance to Azaleucine

Genetic Determinants of Azaleucine Resistance

Resistance to this compound is often rooted in mutations that directly impact the cellular machinery responsible for amino acid uptake and efflux.

Isolation and Phenotypic Characterization of this compound-Resistant Mutants

This compound-resistant mutants have been successfully isolated from various bacterial species, including Escherichia coli K-12 and Bacillus subtilis. The isolation process typically involves culturing bacterial strains on media supplemented with inhibitory concentrations of this compound, allowing only resistant variants to proliferate cambridge.orgpsu.edu.

Phenotypic characterization of these mutants frequently reveals significant alterations in their ability to transport branched-chain amino acids (BCAAs). For instance, E. coli K-12 mutants selected for this compound resistance often exhibit deficiencies in high-affinity leucine (B10760876) transport and associated binding proteins capes.gov.br. In E. coli strain EO317, a mutation led to the derepression and constitutive expression of branched-chain amino acid (LIV) transport and binding proteins, a phenotype where this compound uptake was no longer suppressed by leucine nih.govnih.gov. Similarly, this compound-resistant mutants of Pseudanabaena sp. strain PCC 6903 displayed impaired uptake of neutral amino acids, and to a lesser extent, basic and acidic amino acids psu.edu. These resistance-conferring mutations can arise spontaneously or be induced, for example, through bacteriophage Mu mutagenesis cambridge.orgcapes.gov.br.

Mutations Affecting Branched-Chain Amino Acid Transport Systems

As this compound acts as a toxic analog of leucine, its cellular uptake is often mediated by the same branched-chain amino acid (BCAA) transport systems that handle natural BCAAs nih.govnih.gov. Consequently, mutations that alter these transport systems are a primary genetic determinant of resistance. In E. coli, this compound uptake is an energy-dependent process that can be inhibited by leucine and aromatic amino acids, indicating the involvement of both LIV (leucine-isoleucine-valine) and aroP (aromatic amino acid) transport systems nih.govnih.govfrenoy.eu.

Mutations leading to the derepression and constitutive expression of BCAA (LIV) transport and binding proteins are a significant resistance mechanism. This was observed in E. coli strain EO317, where such a mutation resulted in this compound uptake that was no longer repressed by the presence of leucine nih.govnih.gov. In Bacillus subtilis, the azlB gene product, an Lrp-like protein, negatively regulates the azlBCDEF operon, which is involved in BCAA transport. Mutations within the azlB gene lead to resistance to 4-azaleucine, specifically due to the overproduction of the AzlC and AzlD proteins psu.edunih.gov. This highlights that resistance can be achieved by either reducing the influx of the analog or enhancing its expulsion from the cell through modified transport systems.

Overproduction of Efflux Transporters (e.g., AzlC and AzlD) as a Resistance Strategy

The overproduction of specific efflux transporters represents a crucial resistance strategy against this compound. In Bacillus subtilis, AzlC and AzlD are two integral membrane proteins that collectively function as an efflux pump for branched-chain amino acids, including leucine, isoleucine, and valine tcdb.orgtcdb.org. The overexpression of these proteins, which are encoded within the azlBCDEF operon, directly confers resistance to 4-azaleucine psu.edutcdb.orgtcdb.org.

These proteins belong to the LIV-E family of branched-chain amino acid exporters tcdb.orgtcdb.orgwikipedia.org. Homologues of AzlC and AzlD have been identified across a diverse range of Gram-negative and Gram-positive bacteria, as well as archaea, suggesting that this efflux mechanism is a widely conserved resistance strategy tcdb.orgtcdb.org. Mutations in the azlB gene, which normally acts as a negative regulator of the azlBCDEF operon, result in the overproduction of AzlC and AzlD, consequently leading to increased this compound resistance psu.edunih.gov. Furthermore, the bipartite AzlCD complex has been shown to export histidine in Bacillus subtilis, underscoring its broader role in maintaining amino acid homeostasis and providing resistance against toxic amino acid analogs asm.org.

Physiological and Adaptive Responses to this compound Stress

Beyond direct genetic mutations, microorganisms exhibit physiological and adaptive responses to cope with this compound-induced stress.

Derepression and Constitutive Expression of Amino Acid Transport Systems

A significant physiological adaptation observed in response to this compound stress is the derepression and constitutive expression of amino acid transport systems. In this compound-resistant mutants, such as E. coli strain EO317, this adaptive response leads to the unregulated and increased expression of branched-chain amino acid (LIV) transport and binding proteins nih.govnih.govasm.org. This heightened and constant expression of transporters results in reduced intracellular accumulation of the toxic this compound analog. This mechanism allows the bacterial cell to maintain its internal amino acid balance, either by diminishing the uptake of the analog or by enhancing its efflux through these upregulated transport systems nih.govnih.gov. The regulation of amino acid transporters is sensitive to extracellular amino acid concentrations, where high levels can inhibit their constitutive expression, indicating a feedback loop that is altered during the development of resistance plos.orguzh.ch.

Broadening of Antimicrobial Resistance Mechanisms

Resistance to amino acid analogs like this compound can potentially contribute to a broader spectrum of antimicrobial resistance, although direct evidence linking this compound resistance to conventional antibiotic resistance is often indirect. Efflux pumps, such as AzlC and AzlD, are well-established mechanisms that confer resistance to various antimicrobial compounds by actively expelling them from the cell oregonstate.educationmdpi.comresearchgate.net. If these efflux pumps possess broad substrate specificity, their overproduction, driven by selection for this compound resistance, could inadvertently confer resistance to other structurally unrelated antimicrobials.

Changes in general membrane permeability or the functionality of transport systems, as observed in some E. coli mutants resistant to this compound, can lead to pleiotropic effects. These effects might include increased sensitivity to detergents and certain antibiotics or the acquisition of tolerance to specific colicins, indicating that alterations in transport mechanisms can have wide-ranging implications for cellular defense capes.gov.br. The development of resistance to toxic amino acids frequently involves the activation of export mechanisms, which is a general strategy employed by microorganisms to overcome various antimicrobial stresses asm.orgbiorxiv.org. This phenomenon aligns with the concept of "cross-resistance," where a single resistance mechanism, such as a multi-drug efflux pump, can confer resistance to multiple antimicrobial agents oregonstate.education.

Compound Names and PubChem CIDs

Cross-Resistance Patterns with Other Amino Acid Analogs

Cross-resistance occurs when a microorganism that has developed resistance to one antimicrobial agent also exhibits resistance to other agents, often due to shared mechanisms of action or common resistance pathways. In the context of amino acid analogs, cross-resistance patterns are frequently observed when analogs target similar metabolic pathways or utilize the same transport systems as their natural counterparts.

Specific detailed research findings and extensive data tables explicitly documenting the cross-resistance patterns of this compound with other amino acid analogs in microbial systems are not extensively reported in readily available literature. However, based on the known mechanisms of action of various amino acid analogs, potential cross-resistance patterns can be inferred.

Amino acid analogs exert their effects by:

Inhibiting aminoacyl-tRNA synthetases: These enzymes are crucial for charging tRNAs with their cognate amino acids. Analogs can compete with natural amino acids for binding to these enzymes, leading to the incorporation of the analog into proteins or the inhibition of protein synthesis.

Feedback inhibition of biosynthetic enzymes: Analogs can mimic natural amino acids and bind to allosteric sites on biosynthetic enzymes, leading to the inhibition of the entire pathway.

Incorporation into proteins: Some analogs can be mistakenly incorporated into nascent polypeptide chains, leading to the synthesis of non-functional or misfolded proteins.

Interference with transport systems: Analogs may compete with natural amino acids for uptake into the cell via specific amino acid transporters.

Given that this compound is an analog of leucine ebi.ac.uk, it would likely interfere with leucine metabolism or transport. Therefore, microorganisms developing resistance to this compound might exhibit mechanisms that also confer resistance to other branched-chain amino acid analogs or compounds affecting similar metabolic pathways. For example, resistance could arise from:

Altered transport systems: Efflux pumps or modified permeases could reduce the intracellular concentration of this compound and potentially other structurally similar amino acid analogs.

Modified target enzymes: Mutations in enzymes involved in leucine biosynthesis or utilization could reduce the analog's ability to bind or inhibit, which might also affect other analogs targeting those enzymes.

Increased production of natural amino acid: Overproduction of L-leucine could competitively overcome the inhibitory effects of this compound, and potentially other leucine-mimicking analogs.

While direct experimental data on this compound's cross-resistance is limited, studies on other well-characterized amino acid analogs provide a framework for understanding potential cross-resistance mechanisms. For instance:

Azaserine (B1665924) acts as a glutamine analog, competitively inhibiting glutamine amidotransferase, an enzyme involved in purine (B94841) biosynthesis wikipedia.orgresearchpublish.com. Microbes resistant to azaserine might show altered glutamine metabolism or transport. Similarly, 6-Diazo-5-oxo-L-norleucine (DON) is also a glutamine antagonist that inhibits glutamine-utilizing enzymes wikipedia.org. Cross-resistance between these two glutamine analogs is plausible due to their shared target pathway.

Canavanine is an arginine analog wikipedia.org. Resistance to canavanine often involves mechanisms that prevent its incorporation into proteins or enhance its detoxification, which could potentially lead to cross-resistance with other arginine-pathway inhibitors wikipedia.org.

Ethionine is a methionine analog fishersci.ca. Resistance mechanisms might involve altered methionine biosynthesis or transport, potentially conferring cross-resistance to other sulfur-containing amino acid analogs.

p-Fluorophenylalanine is a phenylalanine analog nih.gov. Resistance could involve changes in aromatic amino acid biosynthesis or transport systems, potentially affecting other phenylalanine analogs.

The development of resistance to one amino acid analog often involves highly specific genetic changes that reduce the analog's effectiveness while minimizing detrimental effects on the host cell's essential metabolic functions. Understanding these specific adaptations is crucial for predicting and combating cross-resistance in microbial populations.

Synthetic Methodologies and Chemical Derivatives of Azaleucine

Synthetic Routes for Azaleucine and its Isomers

The synthesis of this compound and its various isomers involves sophisticated chemical methodologies, often focusing on stereochemical control to yield specific enantiomers.

L-4-Azaleucine Synthesis and Stereochemical Resolution Techniquesmdpi.com

L-4-Azaleucine, an inhibitory analog of leucine (B10760876), has been synthesized and its uptake examined in biological systems like Escherichia coli K-12 strains. A notable method for its synthesis involves a radio-labeled form, which is then resolved using enzymatic techniques. Specifically, L-4-azaleucine has been synthesized and resolved by the action of hog kidney N-acylamino-acid amidohydrolase (EC 3.5.1.B) on the racemic alpha-N-acetyl derivative of DL-[dimethyl-14C]4-azaleucine. nih.govdntb.gov.uaasm.org This enzymatic resolution allows for the isolation of the L-enantiomer, which is critical for studying its biological interactions. The synthesis of DL-4-azaleucine was first reported in 1963. asm.org

The uptake of L-4-azaleucine in E. coli is an energy-dependent process, sensitive to pH changes and inhibited by leucine and aromatic amino acids. nih.gov While kinetic experiments initially suggested a single transport system, further evidence indicates that both branched-chain amino acid (LIV) and aromatic amino acid (aroP) transport systems facilitate this compound uptake. nih.gov

Exploration of Novel Amino Acid Synthesis Methodologies Applicable to Azaleucinebiorxiv.orgrsc.orgkirj.ee

Novel methodologies for amino acid synthesis, particularly those applicable to aza-amino acids like this compound, are continuously being explored to overcome synthetic challenges and improve efficiency. Aza-peptides are peptidomimetics where the α-carbon of one or more natural amino acids is replaced by a nitrogen atom, leading to aza-amino acids (alkylcarbazic acids). kirj.eemdpi.com This modification results in the loss of chirality at the α-carbon and can introduce a bend in the peptide chain, affecting its structure and biological activity. kirj.eemdpi.comnih.gov

Traditional azapeptide synthesis methods often rely on activating hydrazine (B178648) derivatives with carbonyl-donating reagents such as phosgene (B1210022) or chloroformates. biorxiv.orgnih.govbiorxiv.org However, these reagents can pose toxicity and stability issues. researchgate.net Recent advancements have focused on more robust and convenient synthetic platforms. For instance, a fully automated solid-phase azapeptide synthesis platform has been developed using Fmoc-protected benzotriazole (B28993) esters as bench-stable, pre-activated aza-amino acid building blocks. biorxiv.orgbiorxiv.org This approach significantly reduces reaction times, minimizes by-products, and enhances crude purity and isolated yields, facilitating the rapid and efficient synthesis of azapeptide libraries. biorxiv.orgbiorxiv.org

Another strategy involves the use of thiocarbazate building blocks, which can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This methodology allows for "aza-scan" approaches, where targeted amino acids are systematically replaced with aza-amino acids to engineer peptide analogs with desired therapeutic characteristics, such as extended bioavailability and retained biological activity. nih.govresearchgate.net

The synthesis of aza-diketopiperazines (aza-DKPs), aza analogs of 2,5-diketopiperazines, also showcases novel synthetic routes. Early syntheses involved treating carbamate (B1207046) derivatives of amino acids with hydrazine monohydrate to form 2-aminoacetohydrazide derivatives, followed by cyclization. rsc.org More recent methods have utilized triphosgene (B27547) to synthesize semicarbazides, which are then cyclized to yield aza-DKPs. rsc.org These methods highlight the ongoing efforts to develop versatile and efficient routes for synthesizing aza-amino acids and their derivatives.

Design and Development of this compound Analogs

The design and development of this compound analogs are driven by the aim to create compounds with enhanced metabolic stability, improved selectivity for biological targets, and novel pharmacological properties.

Synthesis and Biological Evaluation of Aza Analogs of Amino Acidsfluorine1.rursc.org

Aza analogs of amino acids, where the α-carbon is replaced by a nitrogen atom, are a significant class of peptidomimetics. This modification can lead to enhanced metabolic stability and selectivity for biological targets compared to their natural peptide counterparts. mdpi.comnih.govresearchgate.net For example, aza-peptides have been shown to be less susceptible to enzymatic hydrolysis and possess greater metabolic stability. researchgate.net

The synthesis of aza analogs often involves the incorporation of the aza-amino acid residue into a peptide chain using hydrazine derivatives. mdpi.com Various synthetic strategies have been developed to achieve this, though the success can depend on the specific azapeptide sequence. mdpi.com

Biological evaluation of aza analogs has demonstrated their utility in various contexts:

Protease Inhibitors: Aza-leucine derivatives have been designed and synthesized as specific inhibitors for the chymotrypsin-like active site of the proteasome. nih.govresearchgate.net Other aza-Asp and aza-Asn derivatives have shown effectiveness against caspases-3 and -6, and legumains, respectively. nih.govresearchgate.net These aza-peptide aldehydes and ketones represent a new class of reversible protease inhibitors. researchgate.net

Hormone Analogs: Aza analogs of luliberin (luliberin, a luteinizing hormone-releasing hormone) containing α-azaamino acids at specific positions (e.g., 6, 9, or 10) have been synthesized. nih.govpsu.edu Some combinations, such as D-amino acid replacement at position 6 with an azaglycine residue at position 10, resulted in compounds significantly more potent than luliberin, demonstrating up to 100 times greater activity. nih.gov

Neuroprotective Agents: Aza-proline and aza-pipecolic acid analogs have been explored as ligands for FKBP12, a peptidyl-prolyl isomerase, exhibiting neuroprotective and neuroregenerative effects. nih.gov

Anticonvulsant Agents: Functionalized N(2)-substituted semicarbazides, which are aza analogs of functionalized amino acids, have been prepared and evaluated for anticonvulsant activities. acs.org

CK2 Inhibitors: Derivatives of 2-aminopyrimidinone and their 6-aza-analogs have been synthesized and tested as inhibitors of protein kinase CK2. While 2-aminopyrimidinone derivatives showed inhibitory activity, their 6-aza-analogs were not active. tandfonline.com

The incorporation of aza-amino acids can also influence peptide conformation, for example, by stabilizing β-turns. researchgate.net

Exploration of Azaheterocyclic β-Amino Acid Derivativesrsc.org

Azaheterocyclic β-amino acid derivatives are a significant class of compounds due to their presence in natural products and their utility as building blocks in pharmaceutical and medicinal chemistry. fluorine1.ruthieme-connect.comu-szeged.huresearchgate.net These compounds often exhibit a wide range of biological properties. u-szeged.hu

Stereocontrolled synthetic routes are crucial for preparing these derivatives, especially those with multiple chiral centers. One approach involves the oxidative ring cleavage of unsaturated cyclic β-amino acids (e.g., cyclopentene (B43876) and cyclohexene (B86901) β-amino acids), followed by ring closing with double reductive amination in the presence of amines. fluorine1.ruthieme-connect.com This method ensures that the stereocenters of the starting carbocyclic β-amino esters are preserved, predetermining the configuration of the chiral centers in the azaheterocyclic products. fluorine1.ru

Another strategy utilizes ring-rearrangement metathesis (RRM) processes, including ring-opening metathesis (ROM) and ring-closing metathesis (RCM). u-szeged.huresearchgate.netthieme-connect.comnih.gov This involves starting with cyclooctene (B146475) β-amino acids or related β-lactams, converting them into unsaturated N-protected cyclic β-amino esters, and then subjecting them to ROM followed by selective RCM. u-szeged.huresearchgate.net The stereochemistry of the starting compounds is largely retained throughout this process. u-szeged.huresearchgate.netthieme-connect.com Catalysts, such as G-1, have been found to be effective in these metathesis reactions, influencing yields and conversions. u-szeged.hu

These synthetic approaches enable the creation of diverse azaheterocyclic β-amino acid scaffolds, including those with piperidine (B6355638) or azepane cores, and are important for developing conformationally restricted building blocks for peptide synthesis and drug design. fluorine1.ruthieme-connect.comnih.gov

Structural Elucidation of this compound-Protein Interactions

Understanding the structural interactions between this compound and proteins is crucial for elucidating its mechanism of action and for rational drug design. This compound, as an analog of leucine, can be incorporated into proteins, leading to functional consequences.

One significant aspect of this compound-protein interaction relates to its incorporation into proteins during translation. In Escherichia coli, this compound can be incorporated into protein specifically in place of leucine, especially when the cell is starved for leucine. asm.org This incorporation can lead to the death of cells, indicating a disruptive effect on protein function. asm.org The leucine-tRNA synthetase (LeuRS) can activate this compound, leading to its ribosomal incorporation into peptides. nih.govpnas.org This is consistent with observations of this compound upregulating heat-shock genes when E. coli is challenged with the compound. nih.gov

However, while LeuRS can charge this compound to tRNA, it has been noted that the L,F-transferase, a bacterial enzyme, does not successfully append this compound, despite the known activity of wild-type leucine and phenylalanine tRNA-synthetases towards these analogs. caltech.edu This suggests that while this compound can be aminoacylated, its subsequent processing by certain enzymes involved in protein modification might be hindered.

The ability of this compound to substitute functionally for arginine at specific positions in proteins has also been demonstrated. For instance, in E. coli, when an essential arginine codon in thymidylate synthase was mutated to a leucine codon, cells could only grow in the presence of this compound, not leucine. This indicates that this compound was able to functionally substitute for arginine at that specific position, increasing the number of amino acids required during protein synthesis in that strain. nottingham.ac.uk

The precise structural elucidation of this compound's interaction with specific proteins, including detailed binding mechanisms and conformational changes induced upon incorporation, often requires advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies are critical for understanding the molecular basis of this compound's biological effects and for designing more effective aza-peptide therapeutics.

Advanced Research Applications and Future Perspectives

Azaleucine as a Biochemical Probe for Cellular Processes

The ability of this compound to mimic and compete with leucine (B10760876) makes it an effective probe for investigating a range of cellular activities, from nutrient transport to gene regulation and stress responses.

Dissecting Amino Acid Transport Systems and Regulation

This compound has been instrumental in elucidating the mechanisms and regulation of amino acid transport systems in various organisms, particularly in bacteria like Escherichia coli and Salmonella typhimurium. As a leucine analog, its uptake is mediated by transporters responsible for branched-chain and aromatic amino acids.

Studies have shown that L-4-azaleucine is taken up by energy-dependent processes. nih.gov Evidence suggests that multiple transport systems are involved in its uptake, including those for both branched-chain amino acids (LIV-I) and aromatic amino acids (aroP). nih.govnih.gov The use of this compound has helped to differentiate the roles and regulation of these transport systems. For instance, in a mutant strain with derepressed branched-chain amino acid transport, this compound uptake was not repressed by leucine, highlighting the role of specific regulatory elements. nih.gov

The ability of this compound to compete with intracellular leucine for transport also contributes to its toxicity and makes it a useful tool for studying transport dynamics and their impact on cellular metabolism. nih.gov The sensitivity of cells to this compound is influenced by the activity levels of these transport systems, providing a method to select for mutants with altered transport capabilities.

| Transporter System | Organism Studied | Role in this compound Transport | Key Findings |

| Branched-Chain Amino Acid (LIV) Transport System | Escherichia coli | Primary uptake pathway | Uptake is energy-dependent and can be derepressed, leading to increased sensitivity to this compound. nih.govnih.gov |

| Aromatic Amino Acid Transport System (aroP) | Escherichia coli | Secondary uptake pathway | Lesions in this system alter the regulation of this compound uptake, indicating its contribution to transport. nih.gov |

Investigating Gene Regulation and Operon Control (e.g., azlB locus)

While specific research on an "azlB locus" in relation to this compound is not extensively documented under that name, the use of this compound as a leucine analog provides a powerful tool to investigate the regulation of genes and operons involved in amino acid metabolism, particularly those controlled by the leucine-responsive regulatory protein (Lrp). Lrp is a global regulator in bacteria that controls the expression of numerous genes involved in amino acid biosynthesis and catabolism in response to the availability of leucine.

By introducing this compound into a bacterial system, researchers can mimic a state of leucine starvation or excess, thereby probing the Lrp-mediated regulatory network. This compound can act as a false signal, leading to the inappropriate activation or repression of operons under Lrp control. For example, in Salmonella typhimurium, the addition of this compound leads to a temporary cessation of growth, which is not due to the derepression of leucine-forming enzymes but rather to the inhibition of α-isopropylmalate synthase, the first enzyme in the leucine biosynthesis pathway. nih.gov This indicates that this compound can interfere with the normal feedback regulation of the leucine biosynthetic operon.

The study of mutants resistant to this compound has also been informative. Resistance can arise from mutations in regulatory genes like lrp or in the operator sequences of target operons, providing insights into the specific sites of regulator-DNA interaction.

Elucidating Cellular Stress Responses and Adaptive Mechanisms

The introduction of amino acid analogs like this compound can induce significant cellular stress, primarily by being mistakenly incorporated into proteins. This misincorporation can lead to the synthesis of non-functional or misfolded proteins, triggering the unfolded protein response (UPR) and other cellular stress pathways.

In a leucine auxotroph starved for leucine, this compound can be incorporated into proteins in place of leucine, leading to cell death. nih.gov This highlights the cytotoxic effects of protein misfolding and the subsequent stress response. Cells, however, can also develop adaptive mechanisms to cope with such stress. These adaptations can include the upregulation of chaperone proteins that assist in protein folding, increased protein degradation to remove damaged proteins, and alterations in metabolic pathways to mitigate the toxic effects of the analog. nih.govhubrecht.eu

By studying the cellular response to this compound-induced stress, researchers can identify the key components of the stress response machinery and understand the mechanisms by which cells adapt to proteotoxic stress. This has broader implications for understanding diseases associated with protein misfolding, such as neurodegenerative disorders.

Translational Research Implications

The insights gained from basic research using this compound have significant implications for translational science, particularly in the areas of drug design and understanding antimicrobial resistance.

Rational Design of Antimetabolites Targeting Amino Acid Metabolism

This compound itself is an antimetabolite, a compound that interferes with normal metabolic processes by mimicking a natural substrate. nih.gov Its inhibitory effect on α-isopropylmalate synthase in Salmonella typhimurium is a classic example of an antimetabolite targeting a specific enzyme in a metabolic pathway. nih.gov

The study of this compound's mechanism of action provides a framework for the rational design of new and more effective antimetabolites. By understanding the specific interactions between this compound and its target enzyme, medicinal chemists can design novel inhibitors with improved potency and selectivity. The principles of rational drug design involve using computational modeling and structural biology to create molecules that fit precisely into the active site of a target enzyme, blocking its function.

Furthermore, understanding how cellular uptake and metabolism affect the efficacy of this compound can inform the design of prodrugs or analogs with improved pharmacokinetic properties, enhancing their therapeutic potential as anticancer or antimicrobial agents.

Understanding and Overcoming Antimicrobial Resistance Mechanisms

The development of resistance to antimicrobial agents is a major global health challenge. Bacteria can develop resistance through various mechanisms, including modifying the drug target, inactivating the drug, or reducing its intracellular concentration via efflux pumps. nih.govmdpi.com

Studying how bacteria develop resistance to this compound can provide valuable insights into these broader resistance mechanisms. For example, resistance to this compound can emerge through mutations that alter the amino acid transport systems, thereby reducing the uptake of the toxic analog. nih.gov By characterizing these mutations, researchers can understand how bacteria can evolve to prevent the entry of harmful substances.

Q & A

Q. What are the standard protocols for handling and storing Azaleucine in laboratory settings?

this compound’s stability requires strict storage conditions. For in vitro studies, store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in sterile, neutral-pH buffers (e.g., PBS) immediately before use. Avoid repeated freeze-thaw cycles, as degradation products may interfere with bacterial inhibition assays. Document lot-specific purity data and validate storage stability via HPLC every 6 months .

Q. How can researchers verify the purity of this compound samples?

Use orthogonal analytical methods:

- HPLC : C18 column, isocratic elution with 70% methanol/30% water, UV detection at 260 nm.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 162.2 for this compound).

- NMR : Compare ¹H-NMR spectra (D₂O, 500 MHz) with reference data for absence of impurity peaks (e.g., δ 1.2 ppm for methyl groups in contaminants). Cross-validate with microbial inhibition assays using E. coli auxotrophic strains as positive controls .

Q. What in vitro models are suitable for preliminary screening of this compound’s antimicrobial activity?

Use bacterial strains with known leucine auxotrophy (e.g., E. coli K12 ΔleuB). Conduct dose-response assays in minimal media supplemented with 0–100 µg/mL this compound. Measure growth inhibition via OD₆₀₀ over 24 hours. Include wild-type strains as negative controls to confirm specificity. Replicate experiments in triplicate to account for batch variability .

Advanced Research Questions

Q. What genomic and proteomic strategies identify this compound resistance mechanisms in bacterial pathogens?

- PSI-BLAST Analysis : Identify homologs of known resistance proteins (e.g., Staphylococcus aureus this compound resistance protein SAOUHSC_00010, 100% identity, E-value 8e-163) .

- CRISPR-Cas9 Knockouts : Target candidate genes (e.g., azlR) in resistant strains to restore sensitivity.

- Transcriptomics : Compare RNA-seq profiles of treated vs. untreated Pseudomonas aeruginosa to map stress-response pathways. Validate via qPCR for upregulated efflux pumps (e.g., mexAB-oprM) .

Q. How should researchers resolve contradictions in this compound’s efficacy across bacterial species?

Conflicting results (e.g., high efficacy in Bacillus subtilis but not Acinetobacter) may stem from species-specific transporters or metabolic bypass pathways. Design experiments to:

- Control for Efflux Pump Activity : Use inhibitors like PAβN in combination assays.

- Assess Metabolic Compensation : Quantify intracellular leucine pools via LC-MS in treated vs. untreated cells.

- Apply Machine Learning : Train models on OMICS data to predict this compound susceptibility based on bacterial genomic features .

Q. What methodologies optimize this compound’s delivery in in vivo infection models?

- Pharmacokinetics : Administer this compound intraperitoneally (10 mg/kg) in murine sepsis models. Measure plasma half-life via LC-MS and adjust dosing intervals to maintain MIC90.

- Biofilm Penetration : Use confocal microscopy with fluorescently tagged this compound analogs to assess penetration in S. aureus biofilms.

- Toxicity Screening : Monitor hepatorenal biomarkers (ALT, BUN) and gut microbiota diversity via 16S rRNA sequencing .

Data Contradiction Analysis

Q. How can researchers address discrepancies between in vitro and in vivo this compound activity?

| Factor | In Vitro Limitations | In Vivo Considerations |

|---|---|---|

| Bioavailability | Static media conditions | Host protein binding, metabolism |

| Immune Modulation | Absent | Neutrophil-mediated clearance |

| Dosing | Continuous exposure | Intermittent pharmacokinetics |

Validate hypotheses using ex vivo models (e.g., infected macrophage cultures) and correlate with murine survival curves .

Experimental Design Tables

Table 1 : Key Parameters for this compound Resistance Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.